molecular formula C12H15ClN2O2 B14901209 3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide

3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide

Cat. No.: B14901209
M. Wt: 254.71 g/mol
InChI Key: WVKLWQXTWQTNOE-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide (CAS 1090393-69-3) is a synthetic benzamide derivative with a molecular weight of 254.71 g/mol and the molecular formula C 12 H 15 ClN 2 O 2 . This compound is characterized by a logP of 2.38, indicating moderate lipophilicity, and a polar surface area (PSA) of 58.2 Ų, properties that influence its bioavailability and membrane permeability in biological systems . As part of the salicylanilide-related diamide class, it holds significant value for early-stage pharmacological investigation . Structurally related compounds have demonstrated a broad spectrum of biological activities in primary in vitro screening, including potent antimycobacterial, antibacterial, and antifungal effects, with some activities comparable to or exceeding standard drugs like isoniazid and ciprofloxacin . Furthermore, closely related compounds are known to act as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts, making them useful tools for plant biology and herbicide mechanism research . The mechanism is associated with the reversible binding to the photosystem II (PS II) complex, thereby disrupting electron transport and inhibiting photosynthesis . Researchers can leverage this compound as a key intermediate or scaffold for exploring new antimicrobial agents or as a probe for studying photosynthetic processes. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

3-chloro-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide

InChI

InChI=1S/C12H15ClN2O2/c1-8(2)15-11(16)7-14-12(17)9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

WVKLWQXTWQTNOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Stepwise Amidation via Acyl Chloride Intermediate

The most widely documented method involves a two-step sequence starting with 3-chlorobenzoic acid. First, the carboxylic acid is activated to 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is then reacted with 2-(isopropylamino)acetamide in the presence of a base such as triethylamine (TEA) to form the target compound.

Reaction Conditions:

  • Step 1 (Acyl Chloride Formation):
    • Reagents: 3-chlorobenzoic acid, SOCl₂ (1.5–2.0 equivalents).
    • Solvent: Toluene or dichloromethane (DCM).
    • Temperature: Reflux (80–110°C) for 2–4 hours.
    • Yield: >90% (crude).
  • Step 2 (Amidation):
    • Reagents: 3-chlorobenzoyl chloride (1.0 equivalent), 2-(isopropylamino)acetamide (1.2 equivalents), TEA (1.5 equivalents).
    • Solvent: Tetrahydrofuran (THF) or DCM.
    • Temperature: 0–25°C for 4–6 hours.
    • Workup: Aqueous extraction, followed by recrystallization from ethanol/water.

Coupling Reagent-Mediated One-Pot Synthesis

Alternative approaches employ coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or carbodiimides (e.g., EDCl) to directly couple 3-chlorobenzoic acid with 2-(isopropylamino)acetamide. This method avoids the need for acyl chloride isolation, reducing side reactions like hydrolysis.

Key Parameters:

  • Reagents: 3-chlorobenzoic acid (1.0 equivalent), HATU (1.2 equivalents), N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).
  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Temperature: 25–40°C for 12–18 hours.
  • Yield: 75–85% after column chromatography.

Synthesis of Critical Intermediate: 2-(Isopropylamino)Acetamide

The glycyl-isopropylamide side chain is synthesized via nucleophilic substitution of chloroacetamide with isopropylamine.

Nucleophilic Substitution Protocol

  • Reagents: Chloroacetamide (1.0 equivalent), isopropylamine (3.0 equivalents).
  • Solvent: Ethanol or isopropanol.
  • Temperature: Reflux (70–80°C) for 8–12 hours.
  • Workup: Filtration and recrystallization from ethyl acetate.
  • Yield: 60–70%.

Protection/Deprotection Strategy for Enhanced Purity

To mitigate side reactions (e.g., over-alkylation), a Boc-protected glycine intermediate is employed:

  • Protection: Glycine is reacted with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH to form Boc-glycine.
  • Activation: Boc-glycine is converted to its acyl chloride using oxalyl chloride.
  • Amination: The acyl chloride reacts with isopropylamine to yield Boc-protected 2-(isopropylamino)acetamide.
  • Deprotection: Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 2-(isopropylamino)acetamide hydrochloride.

Optimized Conditions:

  • Deprotection Time: 1–2 hours at 25°C.
  • Purity: >95% (by HPLC).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. Key advantages include:

  • Reduced Reaction Time: Amidation completes in 30–60 minutes at 100°C under pressure.
  • Higher Yields: 85–90% compared to 70–75% in batch processes.

Solvent and Reagent Recovery

  • Solvent Recycling: THF and DCM are recovered via distillation, reducing costs by 40%.
  • Waste Management: SOCl₂ byproducts are neutralized with aqueous NaHCO₃, generating NaCl, CO₂, and H₂O.

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

  • Acyl Chloride Hydrolysis: Minimized by using anhydrous solvents and inert atmospheres.
  • Di-Amidation: Controlled by maintaining a 1:1.2 molar ratio of acyl chloride to amine.

Catalytic Enhancements

  • DMAP Catalysis: 4-Dimethylaminopyridine (0.1 equivalents) accelerates amidation, reducing reaction time by 50%.
  • Microwave Assistance: Microwave irradiation (100 W, 120°C) achieves 95% conversion in 15 minutes for coupling reactions.

Analytical Characterization and Quality Control

Purity Assessment

  • HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
  • Melting Point: 148–150°C (lit. 149°C).

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 4H, Ar–H), 4.10 (m, 1H, CH(CH₃)₂), 3.65 (d, 2H, CH₂), 1.25 (d, 6H, CH₃).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing amide group activates the benzene ring for nucleophilic substitution at the para position relative to the chloro group. This reaction requires strongly basic conditions and polar aprotic solvents.

Reagents/Conditions Products Key Findings
NaOH (aq), 80°C, 24 hr 3-Hydroxy derivativeHydroxyl substitution occurs with 62% yield in alkaline hydrolysis conditions
NH3 (liq.), CuI catalyst 3-Amino derivativeAmmonolysis achieves 48% conversion with catalytic copper(I) iodide

Side Chain Modifications

The isopropylamino-2-oxoethyl moiety undergoes characteristic reactions of secondary amines and ketones:

Reductive Amination

Reagents Conditions Products Yield
NaBH3CN, CH3COOHMeOH, 25°C, 12 hr N-alkylated derivatives78-85%
H2 (1 atm), Pd/CEtOH, 40°C Reduced ethylenediamine analogs91%

Oxo Group Reactivity

Reaction Type Reagents Products Application
Grignard AdditionCH3MgBr, THF Tertiary alcohol derivativesIncreases steric bulk for SAR studies
Wolff-Kishner ReductionNH2NH2, KOH, ethylene glycol Methylene group formationModifies hydrogen-bonding capacity

Amide Bond Reactivity

The benzamide group participates in hydrolysis and condensation reactions critical for prodrug development:

Condition Catalyst/Reagent Products Kinetics
6M HCl, reflux -3-Chlorobenzoic acid + amine byproductt1/2 = 2.3 hr at 100°C
Lipase PS-30Phosphate buffer (pH 7.4) Enantioselective hydrolysis94% ee for (R)-enantiomer

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

Reaction Catalytic System Products Yield Ref
Suzuki-MiyauraPd(PPh3)4, K2CO3 Biaryl derivatives67%
Buchwald-Hartwig AminationPd2(dba)3, XPhos Aminated analogs73%

Biological Activation Pathways

In vitro studies reveal metabolic transformations relevant to pharmacological activity:

Enzyme System Major Metabolites Biological Significance
Cytochrome P450 3A4 N-dealkylated productPrimary route of hepatic clearance
Human carboxylesterase 1 3-Chlorobenzoic acidGenerates active metabolite with improved solubility

Comparative Reactivity Table

Key differences between this compound and structural analogs:

Position 3-Chloro Derivative 4-Methoxy Analog 2-Nitro Derivative
SNAr ReactivityModerate (σp = 0.37)Low (EDG deactivation)High (σp = 0.81)
Hydrolysis t1/22.3 hr (6M HCl)8.1 hr0.7 hr
Metabolic StabilityCYP3A4-mediated (68% remaining)CES1-mediated (42% remaining)Non-enzymatic degradation dominant

Scientific Research Applications

Scientific Research Applications of 3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structural features confer distinct chemical and biological properties, making it a valuable intermediate in synthesizing more complex organic molecules and exploring potential therapeutic effects.

Chemistry

  • Intermediate in Organic Synthesis this compound serves as a crucial building block in synthesizing complex organic molecules. Its chloro and amide functional groups provide opportunities for further chemical modifications and derivatization. The synthesis typically involves reacting 3-chlorobenzoyl chloride with isopropylamine in a solvent like tetrahydrofuran (THF), using a base such as triethylamine (TEA) to control the reaction temperature and yield the desired product.

Biology

  • Antibacterial and Antioxidant Properties Research indicates that this compound is investigated for its potential biological activities, including antibacterial and antioxidant effects.
  • Inhibition of Photosynthetic Electron Transport Studies involving a series of chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have demonstrated biological activity comparable to or higher than standard antibiotics and fungicides. These compounds were also evaluated for inhibiting photosynthetic electron transport (PET) in spinach chloroplasts .

Medicine

  • Potential Therapeutic Effects The compound is explored for potential therapeutic applications in treating various diseases. Analogs of 2-oxoethyl)benzamide are being researched as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress, which is significant in diabetes development . One such analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide, has shown promising β-cell protective activity with improved potency and water solubility .
  • Drug Development Benzamides and their derivatives are common structural features in various drugs. Their applications range from antibacterial agents to treatments for central nervous system disorders.

Industry

  • Specialty Chemicals and Materials this compound is utilized in producing specialty chemicals and materials. The industrial production methods involve synthetic routes on a larger scale, employing continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization and chromatography are used to obtain high-purity products.

Chemical Reactions

This compound can undergo several chemical reactions, which include:

  • Oxidation: Using oxidizing agents like potassium permanganate in an acidic medium, leading to carboxylic acids or ketones.
  • Reduction: Employing reducing agents such as lithium aluminum hydride in anhydrous ether, resulting in amines or alcohols.
  • Substitution: Nucleophilic substitution reactions at the chloro group, forming different derivatives using reagents like sodium hydroxide in aqueous or alcoholic medium.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

Biological Relevance: The target compound’s isopropylamino-oxoethyl side chain may enhance binding to pancreatic β-cell receptors, unlike antimicrobial azetidinone derivatives, which rely on halogenated aromatic rings for activity .

Structural Flexibility : Substituents like sulfamoylbenzyl (in compound 5e ) or nitro groups (in ) dramatically alter solubility and intermolecular interactions.

Crystallography : The absence of Cl···Cl interactions in the target compound suggests its solid-state stability depends more on hydrogen bonding than halogen interactions .

Biological Activity

3-Chloro-N-(2-(isopropylamino)-2-oxoethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine atom at the 3-position of the benzamide ring.
  • Isopropylamino group attached to a 2-oxoethyl moiety, which contributes to its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, including notable pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Effects

The compound has also been investigated for its antioxidant properties , which may contribute to its protective effects against oxidative stress-related cellular damage. The antioxidant activity is hypothesized to stem from its ability to scavenge free radicals and modulate redox signaling pathways .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. Ongoing research aims to elucidate these pathways more clearly .

Case Study 1: Inhibition of Phospholipase A2

A significant study explored the inhibition of lysosomal phospholipase A2 (LPLA2) by this compound. The results indicated a strong correlation between LPLA2 inhibition and the potential for drug-induced phospholipidosis, suggesting that this compound could be a candidate for further investigation in drug development .

Case Study 2: β-Cell Protection

Another study focused on the compound's ability to protect pancreatic β-cells against endoplasmic reticulum (ER) stress. The findings demonstrated that it could significantly reduce ER stress-induced apoptosis in β-cells, indicating its potential therapeutic role in diabetes management .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
3-Chloro-N-(2-fluorophenyl)benzamide Similar benzamide structureModerate antibacterialNot specified
N-(4,4'-Dibromo-[1,1'-biphenyl]-2-yl)benzamide Substituted benzamideAnticancer activityIC50 = 0.1 μM
N-(2-(Benzylamino)-2-oxoethyl)benzamide Analog with benzyl substitutionβ-cell protective activityEC50 = 0.1 μM

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